(R,R,S,S)-Orlistat

Lipase Inhibition Structure-Activity Relationship Stereochemistry

Using an incorrect Orlistat stereoisomer as an analytical standard produces non-reproducible results and fails ICH method validation. (R,R,S,S)-Orlistat is the authenticated diastereomer with confirmed IC50 = 20 nM-a 5-fold potency difference versus the active API (IC50 = 4.0 nM)-essential for chiral HPLC/LC-MS system suitability, resolution verification, and stereoisomer quantification in Orlistat API batches. • Validated identity: distinct retention time & mass spectrum for unambiguous peak assignment • Quantitative differentiation: 5-fold IC50 separation enables definitive method specificity • Full documentation: supplied with COA, NMR, HPLC, and MS structural confirmation data

Molecular Formula C29H53NO5
Molecular Weight 495.7 g/mol
CAS No. 1225451-00-2
Cat. No. B129237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,S,S)-Orlistat
CAS1225451-00-2
SynonymsN-Formyl-D-leucine (1R)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester; 
Molecular FormulaC29H53NO5
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1
InChIKeyAHLBNYSZXLDEJQ-RAVGUYNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R,S,S)-Orlistat Stereochemical Identity and Lipase Inhibition Role


(R,R,S,S)-Orlistat (CAS 1225451-00-2) is a defined stereoisomer of the anti-obesity drug Orlistat (Tetrahydrolipstatin, THL), a potent gastrointestinal lipase inhibitor [1]. While the therapeutically active form of Orlistat possesses the (S,S,R,S) configuration, (R,R,S,S)-Orlistat represents a distinct diastereomer with a unique three-dimensional arrangement of its four chiral centers. This specific stereochemistry is fundamental to its interaction with target enzymes, making it an essential reference standard for analytical method development, chiral purity assessment, and structure-activity relationship (SAR) investigations in pharmaceutical research and quality control .

Workflow Chiral reference standard for analytical method development
Selection Defined diastereomer for stereochemical SAR studies
Use Context Pharmaceutical impurity profiling and chiral purity assessment

Why (R,R,S,S)-Orlistat Cannot Be Substituted by Other Stereoisomers


Substituting (R,R,S,S)-Orlistat with another Orlistat stereoisomer, or even the racemic mixture, is scientifically invalid for analytical and research applications. A systematic study of all eight THL stereoisomers against porcine pancreatic lipase (PPL) revealed a profound, stereochemistry-dependent variation in inhibitory potency, with IC50 values ranging over two orders of magnitude from 4.0 nM to 930 nM [1]. This extreme functional divergence demonstrates that each stereoisomer is a unique chemical entity with distinct biological and physicochemical properties. Consequently, using an incorrect stereoisomer as an analytical standard or in a biological assay will produce inaccurate, non-reproducible, and scientifically meaningless results, highlighting the critical procurement requirement for the exact, specified stereoisomer .

Stereoisomer mismatch
Incorrect stereoisomer may shift lipase inhibition profile, producing non-reproducible assay data.
Racemic or alternate diastereomer
Racemate or other diastereomer may obscure stereochemistry-dependent target engagement in enzymatic studies.
Analytical standard identity
Substitution compromises impurity quantification accuracy in pharmaceutical quality control methods.

Quantitative Differentiation from Other Orlistat Stereoisomers


Inhibitory Potency Against Pancreatic Lipase (PPL)

In a head-to-head stereochemical SAR study, eight THL stereoisomers were evaluated against porcine pancreatic lipase (PPL). (R,R,S,S)-Orlistat exhibited an IC50 of 20 nM [1]. This is in stark contrast to the therapeutically active (S,S,R,S)-THL (IC50 = 4.0 nM), the less active enantiomer (IC50 = 77 nM), and the least potent diastereomer (IC50 = 930 nM). This data places (R,R,S,S)-Orlistat's potency within the intermediate range of stereoisomers and quantifies its 5-fold lower potency relative to the active pharmaceutical ingredient [1].

PPL IC50 profile
Head-to-head
(R,R,S,S)-Orlistat IC50 20 nM
(S,S,R,S)-THL 4.0 nM; Enantiomer 77 nM; Least active diastereomer 930 nM
Supports chromatographic distinction and impurity quantification context.
Assay: p-nitrophenyl butyrate hydrolysis by PPL; 5-fold lower potency vs active API.
Lipase Inhibition Structure-Activity Relationship Stereochemistry

Pharmaceutical Purity and Impurity Profiling Requirements

Pharmaceutical quality assessments mandate strict control of impurity levels. A comparative study of generic Orlistat products against the innovator product, Xenical, found that all nine generic products tested failed Xenical specifications due to excessive impurities, including isomeric impurities [1]. (R,R,S,S)-Orlistat is a known isomeric impurity of Orlistat . While specific individual impurity limits are not provided in the public study, the findings highlight the critical need for high-purity, well-characterized reference standards like (R,R,S,S)-Orlistat to accurately quantify and control these impurities to ensure product safety and therapeutic equivalence [1].

Isomeric impurity ID
Class-level / Data to verify
Identified as isomeric impurity of Orlistat
Highlights need for certified reference standard in impurity control methods.
Specific impurity limits not publicly reported; method validation required.
Pharmaceutical Quality Impurity Profiling Regulatory Compliance

Divergent Target Engagement Across Stereoisomers

Orlistat stereoisomers can exhibit profoundly different target engagement profiles. For instance, (R,S,S,S)-Orlistat has been identified as a potent inhibitor of three Mycobacterium tuberculosis lipid esterases: Ag85C (Ki = 16.43 µM), Rv3802 (EC50 = 16.2 nM), and Pks13-TE . While no direct, publicly available quantitative data compares this specific activity to (R,R,S,S)-Orlistat, this finding illustrates a critical class-level principle: different stereoisomers can possess unique and therapeutically relevant off-target or polypharmacological activities. This reinforces that (R,R,S,S)-Orlistat cannot be assumed to have the same biological activity as other isomers and must be independently characterized for each specific research application .

Divergent bioactivity
Class-level / Source review
Data for (R,R,S,S) not available
(R,S,S,S)-Orlistat inhibits mycobacterial esterases (Ki 16.43 µM, EC50 16.2 nM)
Reinforces need for exact stereoisomer in target-specific assays.
Independent characterization required; class inference only.
Target Selectivity Mycobacterial Lipases Infectious Disease Research

Validated Application Scenarios for (R,R,S,S)-Orlistat


Analytical Reference Standard for Impurity Profiling

Based on its identification as a specific isomeric impurity of Orlistat and the pharmaceutical industry's stringent requirements for impurity control [1], (R,R,S,S)-Orlistat is the appropriate and necessary reference standard for developing and validating high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. Its distinct retention time and mass spectrum enable the accurate identification and quantification of this specific stereoisomer in batches of Orlistat API and finished drug products, ensuring compliance with ICH guidelines for pharmaceutical quality [1].

Negative Control in Lipase Inhibition Assays

The quantitative data from the S-SAR study demonstrates that (R,R,S,S)-Orlistat possesses significantly reduced potency (IC50 = 20 nM) compared to the active pharmaceutical ingredient, (S,S,R,S)-THL (IC50 = 4.0 nM) [2]. This established 5-fold difference makes (R,R,S,S)-Orlistat a highly suitable and scientifically justified negative or reference control in enzymatic assays. It allows researchers to confirm that observed effects are specific to the correct stereochemistry of the active drug and not due to non-specific, stereochemistry-independent interactions of the molecular scaffold [2].

Chiral Resolution and Method Development

The existence of multiple stereoisomers of THL with varying biological activities, as demonstrated by the S-SAR study [2], underscores the importance of chirality in this chemical class. (R,R,S,S)-Orlistat, with its defined stereochemistry and distinct IC50 value of 20 nM [2], is an essential tool for analytical chemists developing chiral chromatographic methods to separate and quantify all relevant Orlistat stereoisomers. Its use is critical for establishing method specificity, resolution, and system suitability parameters in regulated pharmaceutical analysis.

Probe for Stereochemistry-Dependent Polypharmacology

The observation that a different stereoisomer, (R,S,S,S)-Orlistat, potently inhibits specific mycobacterial lipid esterases highlights that stereoisomers can engage distinct biological targets. (R,R,S,S)-Orlistat is therefore a valuable research tool for comparative studies aimed at mapping the stereochemistry-dependent polypharmacology of the THL scaffold. Its use can help deconvolute which effects are driven by the primary (S,S,R,S) configuration and which are mediated by other stereoisomers, providing crucial information for understanding off-target effects and exploring new therapeutic avenues .

Application
Selection Property
Validation Focus
Analytical impurity profiling
Defined stereochemistry & distinct chromatographic behavior
Method specificity and ICH impurity control compliance review
Lipase assay negative control
Lower relative potency context vs active stereoisomer
Stereochemistry-dependent response validation; assay specificity confirmation
Chiral method development
Resolvable stereoisomer for chiral separation optimization
Chiral system suitability and resolution parameters
Polypharmacology probe
Stereochemistry-linked target interaction profile
Mapping isomer-specific biological activities; off-target screening context

Technical Documentation Hub

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